1-methyl-5-{[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-({[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring substituted with a thiazole and thiophene moiety
Preparation Methods
The synthesis of 1-METHYL-5-({[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, typically starting with the formation of the thiazole and thiophene rings. Common synthetic routes include:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial production methods often employ these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-METHYL-5-({[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively.
Common reagents include sulfurizing agents like phosphorus pentasulfide and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-5-({[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-METHYL-5-({[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves interaction with specific molecular targets and pathways. The thiazole and thiophene moieties can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds include:
Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Thiazole Derivatives: Including sulfathiazole and ritonavir, known for their antimicrobial and antiviral activities.
Properties
Molecular Formula |
C14H12N4O3S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-methyl-5-[[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O3S2/c1-7-3-4-10(23-7)9-6-22-14(16-9)17-12(19)11-8(13(20)21)5-15-18(11)2/h3-6H,1-2H3,(H,20,21)(H,16,17,19) |
InChI Key |
WGHOXTJBZBZOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
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